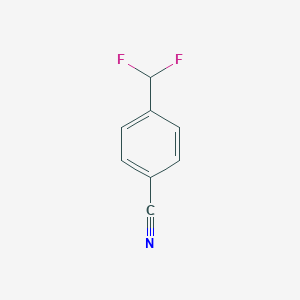

4-(Difluoromethyl)benzonitrile

Descripción general

Descripción

4-(Difluoromethyl)benzonitrile is an organic compound with the molecular formula C8H5F2N It is characterized by the presence of a difluoromethyl group (-CF2H) attached to a benzonitrile moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(Difluoromethyl)benzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of p-tolunitrile with lead dioxide in the presence of difluoromethylating agents . The reaction conditions typically include a controlled temperature and the use of solvents such as dichloromethane or ethyl acetate.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Difluoromethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of 4-(difluoromethyl)benzoic acid.

Reduction: Formation of 4-(difluoromethyl)benzylamine.

Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Intermediates

4-(Difluoromethyl)benzonitrile serves as an important intermediate in the synthesis of various pharmaceuticals. The difluoromethyl group enhances the biological activity and lipophilicity of drug candidates, making them more effective in targeting specific biological pathways. For instance, difluoromethylated compounds have been shown to improve the pharmacokinetic properties of drugs by modulating their absorption and distribution profiles .

Case Studies

- Fluvoxamine Synthesis : this compound can be utilized in the synthesis of fluvoxamine, an antidepressant. The incorporation of the difluoromethyl group is crucial for enhancing the drug's efficacy and metabolic stability .

- Antimicrobial Activity : Research indicates that compounds containing the difluoromethyl group exhibit enhanced antimicrobial properties, making them potential candidates for developing new antibiotics .

Agrochemicals

Herbicides and Pesticides

The compound is also explored for its potential in agrochemicals, particularly as a building block for herbicides and pesticides. The difluoromethyl moiety can modify the activity spectrum of these agents, increasing their effectiveness against specific pests or weeds while reducing toxicity to non-target organisms .

Material Science

Polymer Additives

In material science, this compound can be incorporated into polymers to enhance their thermal stability and chemical resistance. The presence of fluorine atoms contributes to lower surface energy, which can improve properties such as hydrophobicity and oleophobicity in coatings and films .

Synthetic Chemistry

Reagent Development

The compound plays a role in developing new synthetic methodologies, particularly in difluoromethylation reactions. Recent advancements have introduced various reagents that facilitate the selective installation of difluoromethyl groups onto aromatic systems, expanding the toolbox available for synthetic chemists .

Research Insights

Hydrogen Bonding Properties

Studies have quantified the ability of difluoromethyl groups to act as hydrogen bond donors, which is vital for understanding their interactions with biological targets. Compounds with difluoromethyl groups exhibit unique hydrogen bonding characteristics that can influence their biological activity and interactions with proteins .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of pharmaceuticals (e.g., fluvoxamine) | Enhanced efficacy and metabolic stability |

| Agrochemicals | Development of herbicides and pesticides | Increased effectiveness, reduced toxicity |

| Material Science | Polymer additives | Improved thermal stability and hydrophobicity |

| Synthetic Chemistry | Reagent development for difluoromethylation | Expanded synthetic methodologies |

Mecanismo De Acción

The mechanism of action of 4-(Difluoromethyl)benzonitrile involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The nitrile group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and selectivity .

Comparación Con Compuestos Similares

4-(Trifluoromethyl)benzonitrile: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical and physical properties.

4-(Difluoromethoxy)benzonitrile: Features a difluoromethoxy group, which affects its reactivity and applications.

4-Cyanobenzal fluoride: Another related compound with distinct properties due to the presence of a fluorine atom on the benzene ring

Uniqueness: 4-(Difluoromethyl)benzonitrile is unique due to the presence of the difluoromethyl group, which imparts specific chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications .

Actividad Biológica

4-(Difluoromethyl)benzonitrile (DFMB) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl group enhances lipophilicity and biological activity, making it a candidate for various pharmaceutical applications. This article provides a comprehensive overview of the biological activity of DFMB, including its antimicrobial, anti-inflammatory properties, and potential therapeutic applications.

- Chemical Formula : CHFN

- Molecular Weight : 169.13 g/mol

- CAS Number : 15076546

Antimicrobial Activity

DFMB has been evaluated for its antimicrobial properties against various bacterial strains. A study reported that compounds with similar structures exhibited significant effects against Staphylococcus aureus and Mycobacterium tuberculosis. For instance, the minimum inhibitory concentrations (MICs) of related compounds were observed to be effective against these pathogens, indicating that DFMB may possess comparable antimicrobial activity .

| Compound | MIC (μM) against S. aureus | MIC (μM) against MRSA |

|---|---|---|

| DFMB | 25.9 | 12.9 |

The bactericidal nature of DFMB can be inferred from the ratio of minimum bactericidal concentration (MBC) to MIC being ≤4, which suggests that it not only inhibits bacterial growth but also kills the bacteria .

Anti-Inflammatory Potential

DFMB has shown promise in modulating inflammatory responses. Research indicates that certain derivatives can alter the activity of NF-κB, a key transcription factor involved in inflammation. For example, compounds similar to DFMB demonstrated a decrease in NF-κB activity by approximately 9%, suggesting potential anti-inflammatory effects .

Study on Antimicrobial Efficacy

In a comparative study, DFMB was tested alongside other fluorinated compounds for their efficacy against resistant strains of bacteria. The results indicated that DFMB exhibited notable activity against MRSA isolates, highlighting its potential as an antimicrobial agent in treating resistant infections .

Evaluation of Anti-Inflammatory Activity

Another investigation focused on the anti-inflammatory properties of DFMB derivatives in vitro. The study found that specific substitutions on the phenyl ring significantly influenced the compound's ability to modulate NF-κB activity, thus affecting its anti-inflammatory potential .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of DFMB is essential for its therapeutic application. Preliminary data suggest that the compound has favorable absorption and distribution characteristics due to its lipophilic nature. However, further studies are needed to evaluate its metabolic stability and toxicity profiles comprehensively.

Propiedades

IUPAC Name |

4-(difluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOIWMARNIAWRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.